

Granulysin Expression in Lymphocyte Subsets: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Granulosin*

Cat. No.: *B1250205*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granulysin (GNLY) is a cytolytic and proinflammatory protein crucial to the human immune response against microbial pathogens and tumors.[1][2] Expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, it resides within cytotoxic granules alongside perforin and granzymes.[1][3][4] Upon activation, these effector cells release granulysin, which can directly lyse target cells or act as an alarmin to recruit and activate other immune cells.[2][5] This guide provides an in-depth analysis of granulysin expression across different lymphocyte subsets, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Granulysin is initially synthesized as a 15 kDa precursor protein, which can be proteolytically cleaved to a more active 9 kDa form.[1][6] The 15 kDa form is often constitutively secreted, while the 9 kDa form is stored in cytolytic granules and released upon target cell recognition.[1][2] While humans possess the granulysin gene, a direct homolog has not been identified in mice, making human studies and in vitro models critical for understanding its function.[7][8]

Quantitative Expression of Granulysin in Lymphocyte Subsets

The expression of granulysin varies significantly among different lymphocyte populations, both in their resting and activated states. This section summarizes the quantitative data on granulysin expression in key lymphocyte subsets.

Table 1: Granulysin Expression in Peripheral Blood Mononuclear Cells (PBMCs) and NK Cells

Cell Subset	Condition	Percentage of Granulysin-Positive Cells	Key Findings	Reference
CD3-CD16+ NK Cells	Healthy Controls	High levels	Constitutive expression.	[1]
CD3-CD16+ NK Cells	Cancer Patients	Significantly decreased (P < 0.005) compared to controls	Impaired expression correlates with tumor progression.	[1]
CD3-CD56+ NK Cells	Osteoarthritis Patients	Significantly increased (P=0.01) compared to controls	[9]	
CD56+ NK Cells	Psoriatic Arthritis (Severe)	Significantly higher than mild disease and healthy controls	Correlates with disease severity.	[10]
Decidual NK Cells	Unstimulated	High gene activation, low co-localization with perforin	[11]	
Peripheral Blood NK Cells	Unstimulated	Lower granulysin secretion compared to decidual NK cells	[11]	

Table 2: Granulysin Expression in T Cell Subsets

Cell Subset	Condition	Percentage of Granulysin-Positive Cells	Key Findings	Reference
CD8+ T Cells	Unstimulated Human PBMCs	~20% (co-express granzyme B)	Constitutive expression in a subset.	[12]
CD8+ T Cells	Chronic Pulmonary Tuberculosis (Lesions)	Severely impaired expression	Dysfunctional CTLs may promote disease progression.	[13]
CD4+ T Cells	Tuberculosis-experienced Children	High frequency of Mtb-specific granulysin+ cells	Granulysin expression in memory CD4+ T cells is a potential immune marker for TB.	[14]
CD4+ T Cells	Leprosy Granulomas	Found in CD4+ T cells (perforin in CD8+ T cells)	Differential expression may influence disease outcome.	[1]
CD3+CD56- T Cells	Osteoarthritis Patients	Significantly increased (P=0.03) compared to controls	[9]	
CD3+CD56+ NKT Cells	Osteoarthritis Patients	Significantly increased (P=0.003) compared to controls	[9]	
NKT Cells	α -GalCer Activated	34% granulysin positive	Degranulation reduced expression to 2% and abrogated	[15]

antimycobacteria
I activity.

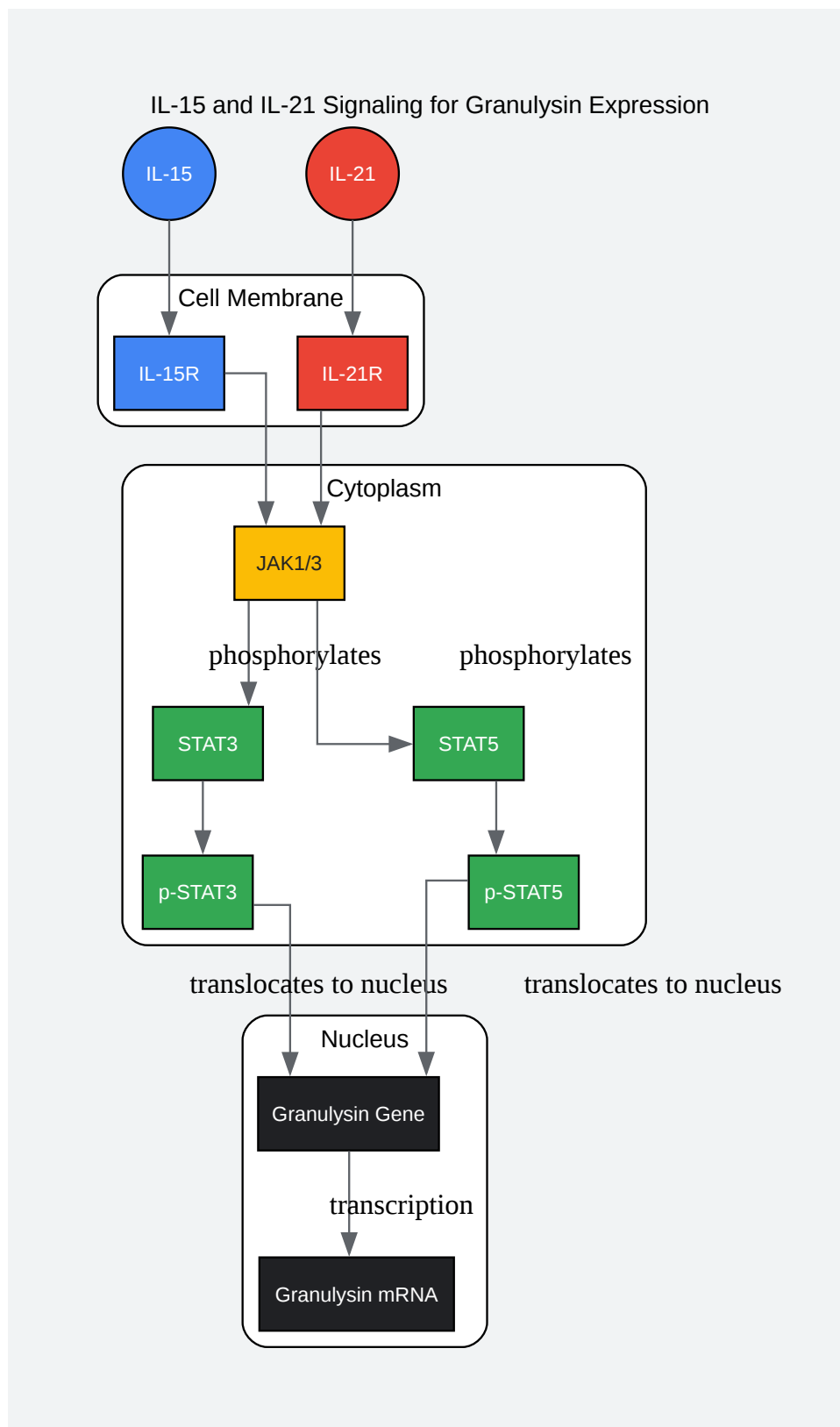
$\gamma\delta$ T Cells	-	Constitutively express granulysin	[3]
------------------------	---	---	-----

Signaling Pathways Regulating Granulysin Expression

The expression of granulysin is tightly regulated by various cytokines and signaling pathways. Interleukins (IL)-2, IL-15, and IL-21 are potent inducers of granulysin expression in T cells, primarily acting through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9][16][17]

IL-15 and IL-21 Signaling in CD8+ T Cells

IL-15 and IL-21 have been shown to be strong inducers of granulysin in CD8+ T cells.[16][17] IL-15 preferentially activates STAT5, while IL-21 primarily activates STAT3.[16] Both STAT3 and STAT5 are implicated in the upregulation of granulysin expression.[16][18]

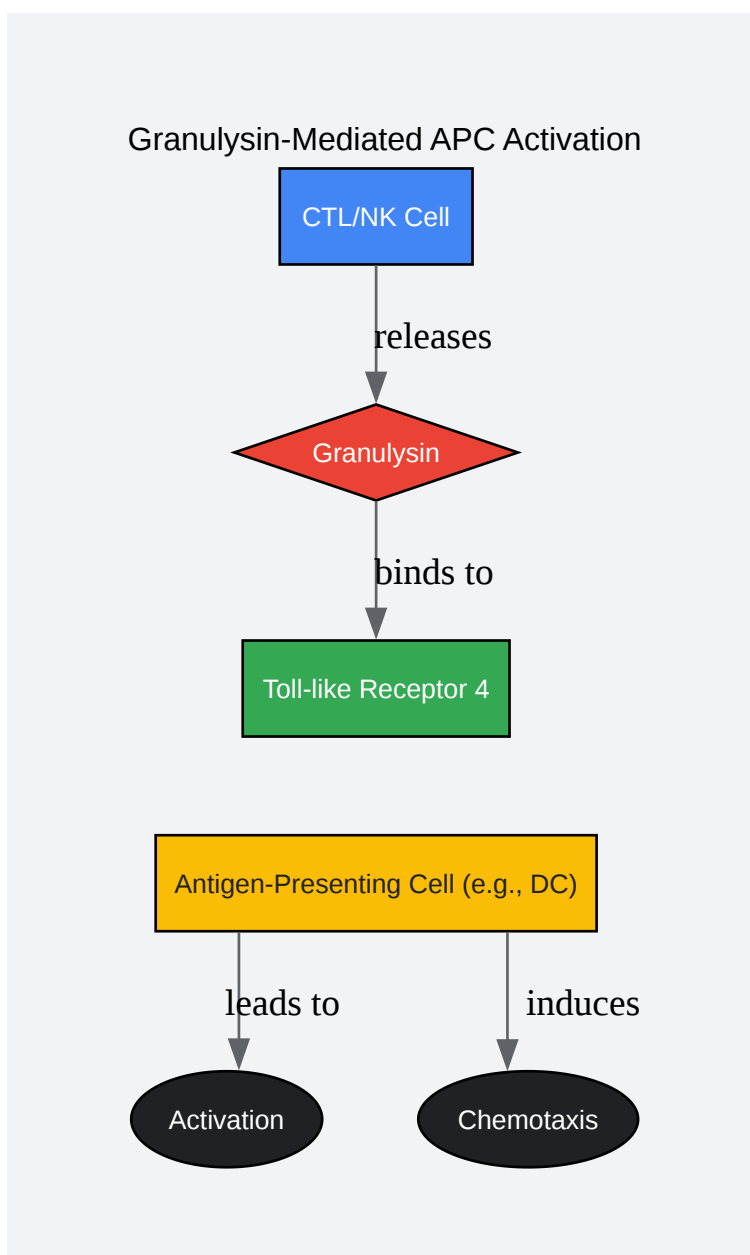


[Click to download full resolution via product page](#)

Caption: IL-15 and IL-21 induce granulysin expression in CD8+ T cells via the JAK/STAT pathway.

Granulysin as an Alarmin via TLR4

Recent evidence suggests that granulysin can also function as an alarmin, activating antigen-presenting cells (APCs) such as dendritic cells (DCs).[5] This activation is mediated through Toll-like receptor 4 (TLR4), highlighting a role for granulysin in bridging the innate and adaptive immune responses.[5]



[Click to download full resolution via product page](#)

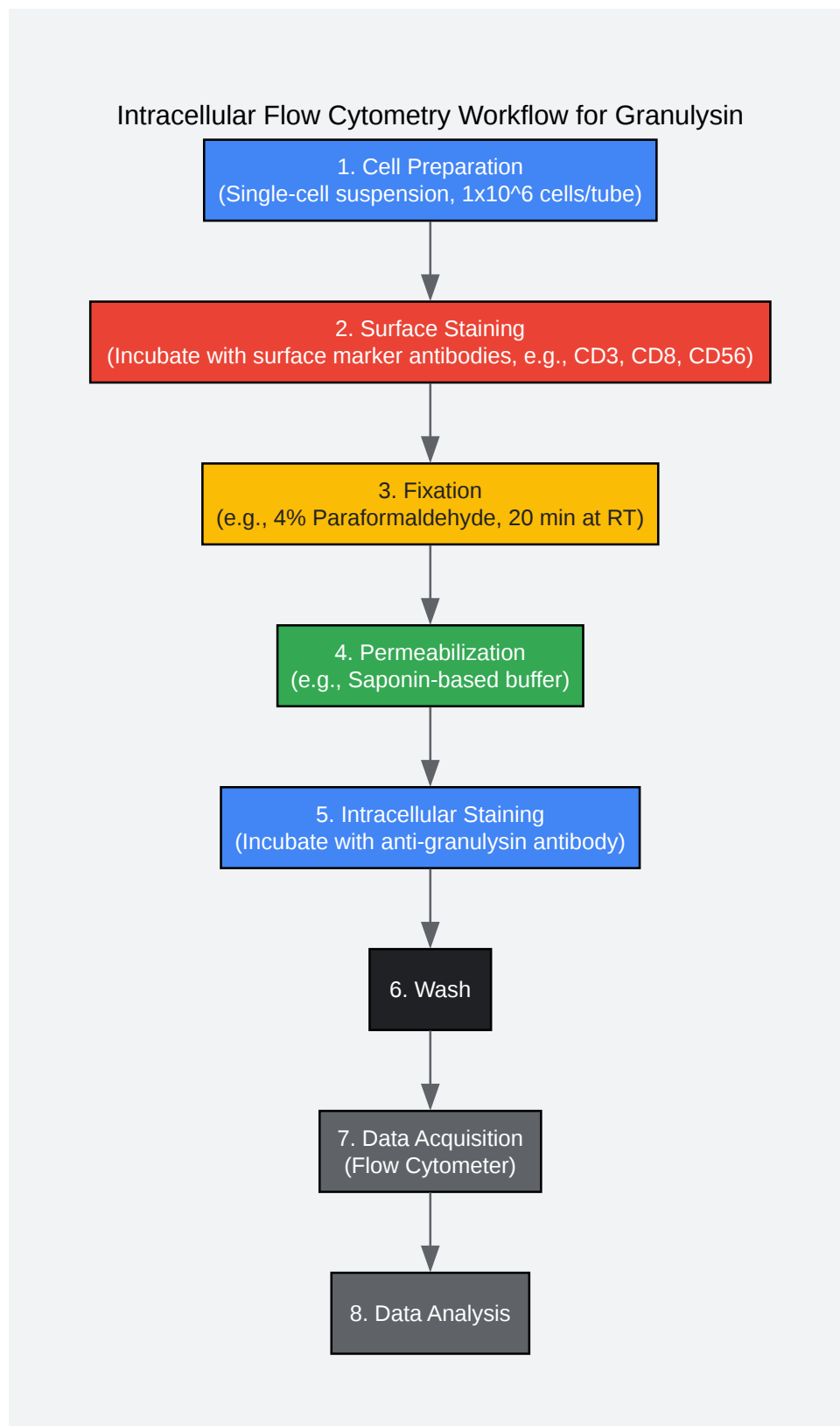
Caption: Granulysin acts as an alarmin by activating APCs through TLR4.

Experimental Protocols

Accurate measurement of granulysin expression is fundamental to its study. The following sections provide detailed methodologies for key experimental techniques.

Intracellular Flow Cytometry for Granulysin Detection

This protocol allows for the quantification of granulysin-expressing cells within a heterogeneous population.



[Click to download full resolution via product page](#)

Caption: Workflow for detecting intracellular granulysin using flow cytometry.

Detailed Steps:

- **Cell Preparation:** Prepare a single-cell suspension of lymphocytes (e.g., PBMCs) at a concentration of 1×10^6 cells per tube.[19]
- **Surface Staining:** If desired, perform staining for cell surface markers (e.g., CD3, CD4, CD8, CD56) by incubating the cells with fluorescently conjugated antibodies for 20-30 minutes at 4°C in the dark.[20]
- **Wash:** Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
- **Fixation:** Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.[21] This step cross-links proteins and preserves the cell structure.
- **Permeabilization:** Wash the fixed cells and then resuspend them in a permeabilization buffer (e.g., a saponin-based buffer).[19][20] This allows antibodies to access intracellular antigens.
- **Intracellular Staining:** Add the anti-granulysin antibody (conjugated to a fluorophore) to the permeabilized cells and incubate for at least 30 minutes at room temperature in the dark.[19]
- **Wash:** Wash the cells twice with permeabilization buffer.
- **Data Acquisition:** Resuspend the cells in a suitable buffer (e.g., PBS) and acquire data on a flow cytometer.
- **Data Analysis:** Analyze the data using appropriate software to quantify the percentage of granulysin-positive cells within different lymphocyte gates.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Granulysin

ELISA is used to measure the concentration of secreted granulysin in biological fluids like serum, plasma, or cell culture supernatants.[9][22]

Principle: A sandwich ELISA is commonly used, where a capture antibody specific for granulysin is coated onto a microplate. The sample is added, and any granulysin present binds

to the capture antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of granulysin in the sample.[\[22\]](#)[\[23\]](#)[\[24\]](#)

General Protocol Outline:[\[22\]](#)[\[25\]](#)

- **Plate Coating:** Coat a 96-well microplate with a capture antibody against human granulysin.
- **Blocking:** Block non-specific binding sites with a suitable blocking buffer.
- **Sample/Standard Addition:** Add standards of known granulysin concentration and samples to the wells and incubate.
- **Detection Antibody:** Add a biotinylated anti-human granulysin detection antibody and incubate.
- **Enzyme Conjugate:** Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
- **Substrate Addition:** Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark.
- **Stop Reaction:** Stop the reaction with a stop solution (e.g., sulfuric acid).
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Calculation:** Calculate the granulysin concentration in the samples by comparing their absorbance to the standard curve.

Real-Time PCR (RT-qPCR) for Granulysin mRNA Expression

RT-qPCR is a sensitive method to quantify the gene expression of granulysin at the mRNA level.[\[26\]](#)[\[27\]](#)

Principle: This technique involves two main steps: reverse transcription of RNA into complementary DNA (cDNA) and then amplification of the granulysin-specific cDNA using PCR.

The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a fluorescently labeled probe.[27]

General Protocol Outline:[27][28]

- RNA Extraction: Isolate total RNA from the lymphocyte population of interest using a suitable kit or method.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.
- Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers.
- qPCR Reaction Setup: Prepare a reaction mix containing cDNA, granulysin-specific primers, DNA polymerase, and a fluorescent reporter.
- qPCR Amplification: Perform the PCR amplification in a real-time PCR instrument. The instrument will monitor the fluorescence at each cycle.
- Data Analysis: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target mRNA. Normalize the granulysin expression to a housekeeping gene (e.g., GAPDH, 18S rRNA) to account for variations in RNA input.

Conclusion

Granulysin is a multifaceted molecule with a dynamic expression profile across various lymphocyte subsets. Its role extends from direct cytotoxicity against pathogens and tumor cells to modulating the broader immune response. Understanding the nuances of its expression and the signaling pathways that govern it is critical for harnessing its therapeutic potential. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify and study the role of granulysin in health and disease, paving the way for novel immunotherapies and diagnostic biomarkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biology and clinical relevance of granulysin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Granulysin (Lymphokine LAG-2, T-cell activation protein 519, GNLY, LAG2, NKG5, TLA519) | BioVendor R&D [biovendor.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Granulysin mediated antimicrobial activity of T cells.pptx [slideshare.net]
- 5. Granulysin activates antigen-presenting cells through TLR4 and acts as an immune alarmin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Expression, processing and transcriptional regulation of granulysin in short-term activated human lymphocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Granulysin-Expressing CD4+ T Cells as Candidate Immune Marker for Tuberculosis during Childhood and Adolescence - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Granulysin-Expressing CD4+ T Cells as Candidate Immune Marker for Tuberculosis during Childhood and Adolescence | PLOS One [journals.plos.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Granulysin expression and the interplay of granulysin and perforin at the maternal-fetal interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Impaired Expression of Perforin and Granulysin in CD8+ T Cells at the Site of Infection in Human Chronic Pulmonary Tuberculosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. Granulysin-expressing CD4+ T cells as candidate immune marker for tuberculosis during childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]

- [17. Induction of granulysin in CD8+ T cells by IL-21 and IL-15 is suppressed by human immunodeficiency virus-1 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals \[novusbio.com\]](#)
- [20. Intracellular Flow Cytometry Staining Protocol \[protocols.io\]](#)
- [21. Intracellular Flow Cytometry Staining Protocol | Proteintech Group \[ptglab.com\]](#)
- [22. raybiotech.com \[raybiotech.com\]](#)
- [23. Human GNLY \(Granulysin\) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® \[fn-test.com\]](#)
- [24. Human Granulysin ELISA Kit \(ab213787\) | Abcam \[abcam.com\]](#)
- [25. elkbiotech.com \[elkbiotech.com\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. media.tghn.org \[media.tghn.org\]](#)
- [28. Quantification of mRNA using real-time RT-PCR - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Granulysin Expression in Lymphocyte Subsets: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1250205/docs#granulysin-expression-in-lymphocyte-subsets-a-technical-guide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)